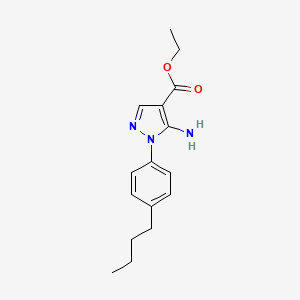

Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 4-butylbenzaldehyde under acidic conditions to introduce the butylphenyl group. The final step involves the esterification of the carboxylate group using ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under UV light.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrazole ring structure allows for strong binding interactions with these targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate

- Ethyl 5-amino-1-(4-ethylphenyl)-1H-pyrazole-4-carboxylate

- Ethyl 5-amino-1-(4-propylphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the butyl group, which can influence its lipophilicity and, consequently, its biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Biological Activity

Ethyl 5-amino-1-(4-butylphenyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound notable for its diverse biological activities. This compound features a pyrazole ring, which is known for its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties.

Structure and Synthesis

The structure of this compound consists of an ethyl ester functional group, an amino group at the 5-position of the pyrazole ring, and a butylphenyl substituent at the 1-position. This unique configuration contributes to its biological activity and potential therapeutic applications. The synthesis typically involves the reaction of an appropriate hydrazine derivative with an ethyl acetoacetate derivative under reflux conditions, often using ethanol as a solvent .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that similar pyrazole derivatives interfere with bacterial protein synthesis, leading to cell death . The compound's mechanism may involve disruption of cell membrane integrity or inhibition of vital biochemical pathways necessary for microbial survival .

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. These effects suggest its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

Pyrazole derivatives have been studied for their anticancer properties, particularly their ability to inhibit key enzymes involved in cancer progression. This compound may exhibit similar effects, making it a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents on the pyrazole ring can significantly alter its pharmacological properties. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Methyl group at the 1-position | Increased lipophilicity may enhance bioavailability |

| Ethyl 5-amino-1-(tert-butyl)-1H-pyrazole-4-carboxylate | Tert-butyl substituent at the 1-position | Higher steric hindrance affecting binding affinity |

| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | Fluorophenyl substituent | Potentially altered electronic properties enhancing reactivity |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study : A comparative analysis demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Research : In vitro assays indicated that the compound significantly reduced LPS-induced NO production in macrophages, suggesting its potential use in treating inflammatory conditions .

- Anticancer Evaluation : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines, indicating promising anticancer activity that warrants further exploration .

Properties

Molecular Formula |

C16H21N3O2 |

|---|---|

Molecular Weight |

287.36 g/mol |

IUPAC Name |

ethyl 5-amino-1-(4-butylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C16H21N3O2/c1-3-5-6-12-7-9-13(10-8-12)19-15(17)14(11-18-19)16(20)21-4-2/h7-11H,3-6,17H2,1-2H3 |

InChI Key |

KCMZIQIDWJMWNL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)OCC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.